Product packaging for 3,3-Diethoxy-2-fluorohex-1-ene(Cat. No.:CAS No. 76329-55-0)

3,3-Diethoxy-2-fluorohex-1-ene

Cat. No.: B8566217
CAS No.: 76329-55-0
M. Wt: 190.25 g/mol
InChI Key: DAJAUSLQRAVOED-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-fluorohex-1-ene ( 76329-55-0) is a specialized fluorinated organic compound with the molecular formula C10H19FO2 and a molecular weight of 190.26 g/mol . This molecule integrates two key functional groups: a fluoroalkene and a diethyl acetal, making it a valuable bifunctional synthetic building block in research applications. The presence of the fluorine atom adjacent to the alkene can significantly alter the compound's electronic properties and reactivity, while the acetal group can serve as a masked carbonyl or offer a site for further functionalization. Compounds featuring 3,3-diethoxy groups are recognized in synthetic methodology for their utility in reactions such as stannylmetallation, providing efficient access to vinyltin intermediates with fixed configurations . Furthermore, the fluoroalkene moiety can act as an enophile in ene reactions, which are concerted processes involving an alkene with an allylic hydrogen and a compound with a multiple bond . Researchers may employ this compound in the development of new synthetic routes, exploration of fluorination effects on reaction pathways, and in the synthesis of more complex molecules for various chemical research areas. This product is intended for research purposes only and is not classified as a drug or approved for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19FO2 B8566217 3,3-Diethoxy-2-fluorohex-1-ene CAS No. 76329-55-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76329-55-0

Molecular Formula

C10H19FO2

Molecular Weight

190.25 g/mol

IUPAC Name

3,3-diethoxy-2-fluorohex-1-ene

InChI

InChI=1S/C10H19FO2/c1-5-8-10(9(4)11,12-6-2)13-7-3/h4-8H2,1-3H3

InChI Key

DAJAUSLQRAVOED-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)F)(OCC)OCC

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity of 3,3 Diethoxy 2 Fluorohex 1 Ene

Reactivity Profile of the 2-Fluorohex-1-ene Substructure:

The presence of a fluorine atom directly attached to the double bond significantly alters its electronic properties compared to a non-fluorinated alkene. The strong inductive electron-withdrawing effect of fluorine polarizes the π-system, making the C1 carbon atom electron-deficient and the C2 carbon atom (to which fluorine is attached) less so. This polarization is a key determinant of its reactivity.

Electrophilic Additions to the Fluorinated Olefin

Electrophilic addition is a fundamental reaction of alkenes. However, the electron-withdrawing fluorine atom in 3,3-Diethoxy-2-fluorohex-1-ene deactivates the double bond towards attack by electrophiles. lasalle.edu The reaction, when it occurs, proceeds via a carbocation intermediate. lasalle.edulibretexts.org The addition of a protic acid, HX, would involve the protonation of the double bond to form the most stable carbocation.

According to Markovnikov's rule, the proton adds to the carbon atom that results in the more stable carbocation intermediate. libretexts.orgchemistrysteps.com In the case of this compound, protonation at C1 would generate a secondary carbocation at C2, which is destabilized by the adjacent electron-withdrawing fluorine. Conversely, protonation at C2 would place the positive charge on C1, adjacent to the carbon bearing two electronegative oxygen atoms. The stability of this cation is complex, but it is generally observed that electrophilic attack on such fluorinated alkenes is less facile than on their non-fluorinated counterparts. In some cases involving fluorinated alkenes, the regioselectivity can be reversed from what is typically expected, as the electron-withdrawing groups can destabilize a nearby positive charge, making the alternative, less substituted carbocation form faster. libretexts.org

Table 1: Representative Electrophilic Additions to Fluoroalkenes
Fluoroalkene SubstrateReagent (Electrophile)ConditionsMajor ProductReference
Generic 1,1-difluoroalkeneHBrAcid catalystMarkovnikov addition product libretexts.org
1-Fluoro-2,3-dimethyl-2-buteneH₂OAcid catalystHydration product (tertiary alcohol) libretexts.org
(CH₃)₂C=CH₂HOBr-(CH₃)₂COH-CH₂Br msu.edu
Perfluoro-2,3-dimethylbut-2-eneNot specifiedHigh temperatureReactivity is markedly reduced by steric hindrance rsc.org

Nucleophilic Transformations Involving the Vinylic Fluorine

A dominant reaction pathway for fluoroalkenes is nucleophilic vinylic substitution (SₙV). nih.govbeilstein-journals.org The C=C double bond in this compound is highly polarized by the fluorine atom, making the C2 carbon atom electrophilic and susceptible to attack by nucleophiles. rsc.org The reaction typically proceeds through a two-step addition-elimination mechanism. First, the nucleophile adds to the C2 carbon, breaking the π-bond and forming a carbanionic intermediate. In the second step, this intermediate eliminates the fluoride (B91410) ion, which is a good leaving group, to restore the double bond and yield the substituted product. beilstein-journals.orgnih.gov

This SₙV reaction has been demonstrated with a wide range of oxygen, nitrogen, and sulfur-based nucleophiles on similar gem-difluoroalkene systems. researchgate.netacs.org For instance, phenols and thiols react in the presence of a base to yield the corresponding vinyl ethers and thioethers, respectively. nih.govacs.org These reactions are often highly stereoselective.

Table 2: Examples of Nucleophilic Vinylic Substitution on Fluoroalkenes
Fluoroalkene SubstrateNucleophileConditionsProduct TypeReference
gem-DifluoroalkenePhenolsBase (e.g., K₃PO₄)Fluorovinyl aryl ether rsc.org
(E)-β-monofluoroacrylateAlcohols, Amines, ThiolsSimple mixing(E)-alkene with O/N/S substituent acs.org
gem-DifluoroalkeneOrganic Azides / MorpholineMild, transition-metal-freeMorpholine-substituted 1,2,3-triazole beilstein-journals.org
gem-DifluoroenamideOxygen nucleophiles-2-Fluoro-1,4-benzoxazines researchgate.net

Radical-Mediated Reactions at the Fluoroalkene System

The fluoroalkene moiety can also participate in radical addition reactions. In these processes, a radical species adds to the carbon-carbon double bond, generating a new radical intermediate which then propagates a chain reaction or is trapped. rsc.org The regioselectivity of the initial radical attack is governed by the formation of the more stable radical intermediate. For gem-difluoroalkenes, radical attack often occurs at the non-fluorinated carbon, placing the new radical on the fluorine-bearing carbon. nih.gov However, the regioselectivity can be complex and influenced by the specific radical and reaction conditions.

Recent studies on iron-catalyzed reactions have shown that the regioselectivity of addition to gem-difluoroalkenes can be reversed. researchgate.netnih.gov For example, an iron-hydride species can trigger a hydrogen atom transfer (HAT) to form the less stable α-difluoroalkyl radical, which can then be functionalized. researchgate.netnih.gov This reversal is attributed to kinetic effects in the irreversible HAT process. nih.gov

Table 3: Representative Radical-Mediated Reactions on Fluoroalkenes
Fluoroalkene SubstrateRadical Source/ReagentConditionsOutcomeReference
gem-DifluoroalkenesFe-H speciesIron-catalysisReversal of regioselectivity, formation of α-difluoroalkyl radical nih.gov
gem-DifluoroalkenesHBpinRadical initiatorRegioselective hydroboration, α-difluoroalkylborons acs.org
Perfluoro-3-methylbut-1-eneHBr, MeSHUV irradiationRadical attack at the terminal CF₂ group rsc.org
gem-DifluoroalkeneDonor AlkenesIron-catalysis, HATAlkylated monofluoroalkenes nih.gov

Chemical Behavior of the 3,3-Diethoxy Acetal (B89532) Group:

The 3,3-diethoxy acetal functional group is essentially a protected form of a ketone. Its reactivity is characterized by stability towards bases and nucleophiles but lability under acidic conditions. organic-chemistry.orgstackexchange.com

Acid-Catalyzed and Base-Catalyzed Hydrolysis and Transacetalization

Base-Catalyzed Hydrolysis: Acetals are generally stable under basic and nucleophilic conditions. stackexchange.comresearchgate.net This is because there is no viable pathway for a base or nucleophile to initiate cleavage. The alkoxide (⁻OEt) is a poor leaving group, and there are no acidic protons to be removed to facilitate an elimination-type mechanism. stackexchange.com Therefore, this compound would be expected to remain intact when treated with bases.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, acetals readily undergo hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol. orgoreview.commasterorganicchemistry.com The mechanism involves several equilibrium steps. chemistrysteps.compearson.com First, one of the ethoxy oxygen atoms is protonated by the acid catalyst, converting the ethoxy group into a good leaving group (ethanol). orgoreview.com The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, which undergoes a similar acid-catalyzed sequence to release the second molecule of ethanol and form the final ketone product, 2-fluorohexan-3-one.

Transacetalization: If the acid-catalyzed reaction is performed in the presence of a different alcohol or a diol instead of water, transacetalization occurs. mdpi.comresearchgate.net The mechanism is analogous to hydrolysis, but the oxocarbenium ion intermediate is intercepted by an alcohol molecule instead of water. scielo.br This process is useful for changing the protecting group, for example, by reacting the diethyl acetal with a diol like propane-1,3-diol to form a more stable cyclic acetal. rsc.org

Table 4: Representative Hydrolysis and Transacetalization Reactions of Acetals
Acetal SubstrateReagentConditionsProductReference
Cyclohexanone dimethyl acetalH₃O⁺Aqueous acidCyclohexanone + Methanol pearson.com
Aromatic dialkyl acetalsR₃SiCl / H₂OMild, neutral pHParent aromatic aldehyde/ketone nih.gov
Benzaldehyde dimethyl acetalPropane-1,3-diolNanoporous aluminosilicate (B74896) catalyst2-Phenyl-1,3-dioxane rsc.org
Glycerol2,2-DimethoxypropaneZeolite catalystSolketal (cyclic acetal) scielo.br

Reactions Involving Cleavage or Transformation of the Acetal Linkage

Beyond hydrolysis, the acetal linkage can be cleaved or transformed using other reagents, particularly Lewis acids and organometallics.

Lewis Acid-Mediated Cleavage: Lewis acids such as TMSOTf, SnCl₂, BF₃·OEt₂, or Er(OTf)₃ can catalyze the cleavage of acetals. organic-chemistry.orgacs.orgrsc.orgrsc.org This approach is often used for deprotection under non-aqueous or mild conditions. benthamdirect.com The Lewis acid coordinates to one of the oxygen atoms, facilitating the departure of an alkoxy group and generating the key oxocarbenium ion intermediate. This intermediate is then trapped by a suitable nucleophile. acs.orgcsic.es This method is central to many synthetic strategies, including the formation of C-glycosides from carbohydrate-derived acetals. csic.es

Reaction with Organometallic Reagents: While generally inert to nucleophiles, acetals can be induced to react with potent organometallic reagents like Grignard reagents (RMgX), especially with the promotion of a Lewis acid such as titanium tetrachloride (TiCl₄). oup.comrsc.org This reaction results in the cleavage of a C-O bond and the formation of a new C-C bond, yielding an ether. organic-chemistry.org For example, the reaction of an acetal with a Grignard reagent in the presence of TiCl₄ can produce cross-coupling products. oup.com The reaction mechanism is thought to involve the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophilic carbon of the Grignard reagent. organic-chemistry.org

Table 5: Examples of Acetal Cleavage and Transformation Reactions
Acetal SubstrateReagentConditionsProduct TypeReference
α-Amino acetalsDialkylzinc, Grignard reagentsTMSOTf (Lewis Acid)Substituted 1,2-aminoethers rsc.org
Acetonides (cyclic acetals)Grignard reagentsBenzene, refluxRegioselective ring-opening to protected polyols acs.org
Alkenyl acetalsGrignard reagentsOctane, 100 °CDiarylmethyl alkyl ethers organic-chemistry.org
MOM-protected alcohol (acetal)Potassium organotrifluoroboratesBF₃·OEt₂ (Lewis Acid)Dialkyl ethers acs.org

Exploration of Mutual Influence and Electronic Effects Between the Fluoroalkene and Acetal Functionalities on Reaction Pathways.

The reactivity of this compound is intricately governed by the electronic interplay between the fluoroalkene and the geminal diethoxy (acetal) functionalities. These two groups, situated in close proximity, exert significant and often competing electronic effects that dictate the molecule's behavior in various chemical transformations. Understanding this mutual influence is paramount to predicting and controlling its reaction pathways.

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network. stackexchange.comtandfonline.com This effect polarizes the C-F bond, drawing electron density away from the C2 carbon of the alkene. Concurrently, the fluorine atom possesses lone pairs of electrons that can participate in a resonance or mesomeric effect (+M effect), donating electron density back to the double bond. stackexchange.comechemi.com This resonance stabilization is particularly significant in the context of intermediates, such as carbocations. rsc.org

Conversely, the acetal group at the C3 position, characterized by two ether oxygen atoms, also exhibits dual electronic character. The oxygen atoms are highly electronegative, leading to an inductive withdrawal of electron density from the C3 carbon. However, like fluorine, the oxygen atoms possess lone pairs that can be donated through resonance. This electron-donating resonance effect can influence the electron density of the adjacent C=C bond.

Influence on Electrophilic Addition Reactions:

In electrophilic addition reactions, the initial step involves the attack of an electrophile on the electron-rich π-system of the alkene. libretexts.org For this compound, the electron density of the double bond is reduced by the inductive effects of the fluorine and the gem-diethoxy group. This suggests that harsher conditions may be required for electrophilic addition compared to unactivated alkenes.

The regioselectivity of the addition is dictated by the stability of the resulting carbocation intermediate. Attack of an electrophile (E+) at the C1 position would generate a carbocation at C2, which is directly attached to the fluorine atom. Attack at the C2 position is less likely due to the presence of the electron-withdrawing fluorine.

The stability of the C2 carbocation is a subject of competing effects. The fluorine atom strongly destabilizes the adjacent positive charge through its inductive effect. However, it can also stabilize the carbocation by donating a lone pair of electrons to the empty p-orbital of the carbocation, forming a π-bond. stackexchange.comechemi.comrsc.org Studies on α-fluorocarbocations have shown that this resonance stabilization can be significant. rsc.org Similarly, the adjacent acetal group at C3 can influence the stability of the carbocation through space or by rearrangement.

Reaction TypeReagentExpected Major ProductRationale for Regioselectivity
Hydrohalogenation HBr2-Bromo-3,3-diethoxy-2-fluorohexaneFormation of the more stable carbocation at C2, stabilized by resonance from the fluorine atom. The bromide ion then acts as the nucleophile. libretexts.org
Halogenation Br₂1,2-Dibromo-3,3-diethoxy-2-fluorohexaneThe reaction likely proceeds through a bridged halonium ion intermediate, followed by nucleophilic attack by the bromide ion at the more substituted carbon (C2).
Acid-Catalyzed Hydration H₂O, H⁺3,3-Diethoxy-2-fluorohexan-2-olFollows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C2) via the more stable carbocation intermediate. libretexts.org This product may be unstable and undergo further reactions.

Influence on Nucleophilic Reactions:

The electron-deficient nature of the double bond, particularly at the C2 position due to the attached fluorine, makes this compound susceptible to nucleophilic attack. researchgate.net This is a characteristic reactivity pattern for many fluorinated alkenes. A nucleophile can attack the C2 carbon, leading to the displacement of the fluoride ion in a nucleophilic vinylic substitution reaction. The reaction would proceed through an addition-elimination mechanism.

Hydrolysis of the Acetal Functionality:

The acetal group is stable under neutral or basic conditions but is susceptible to hydrolysis under acidic conditions to yield a ketone. libretexts.orgshaalaa.comvedantu.com The hydrolysis of this compound would be expected to yield 2-fluorohex-1-en-3-one. The mechanism involves protonation of one of the ether oxygens, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton and a second molecule of ethanol gives the final ketone product.

The presence of the adjacent fluoroalkene may influence the rate of hydrolysis. The electron-withdrawing fluorine atom could destabilize the developing positive charge on the oxocarbenium ion intermediate, potentially slowing down the hydrolysis compared to a non-fluorinated analogue.

Reaction ConditionExpected ProductMechanismInfluence of Fluoroalkene
Aqueous Acid (e.g., dil. HCl) 2-Fluorohex-1-en-3-one and EthanolAcid-catalyzed hydrolysis of the acetal. shaalaa.comThe electron-withdrawing fluorine may slightly decrease the rate of hydrolysis by destabilizing the oxocarbenium ion intermediate.
Strong Anhydrous Acid Potential for competing reactions at the alkene.Electrophilic addition to the double bond. libretexts.orgThe deactivated nature of the fluoroalkene would likely require strong acid conditions for reaction.
Basic or Neutral Aqueous Solution No reaction at the acetal.Acetals are stable to base. researchgate.netThe fluoroalkene moiety would also be unreactive under these conditions towards hydrolysis.

Synergistic and Competing Effects on Reaction Pathways:

The ultimate reaction pathway taken by this compound often depends on the specific reaction conditions and the nature of the reagents employed.

Under acidic conditions , there is a competition between electrophilic addition to the double bond and hydrolysis of the acetal. The outcome will depend on the concentration of water, the strength of the acid, and the temperature.

The electronic push-pull nature of the substituents can be exploited in certain reactions. For instance, the electron-donating character of the ethoxy groups and the electron-withdrawing nature of the fluorine could influence the reactivity in cycloaddition reactions.

Steric hindrance from the two ethoxy groups and the propyl chain at the C3 position can also play a role in directing the approach of reagents, particularly bulky ones, to the double bond. scispace.com

Stereochemical Aspects and Conformational Analysis of 3,3 Diethoxy 2 Fluorohex 1 Ene

Geometric Isomerism (E/Z Configuration) Pertaining to the Fluoroalkene System.

Geometric isomerism, a form of stereoisomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond. This rigidity results in different spatial arrangements of the substituents attached to the double-bonded carbons, leading to distinct isomers known as E (entgegen, German for "opposite") and Z (zusammen, German for "together") isomers. The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number. wikipedia.orgmasterorganicchemistry.comkhanacademy.org

For 3,3-Diethoxy-2-fluorohex-1-ene, the double bond is between C1 and C2. To determine the E/Z configuration, we must assign priorities to the substituents on each of these carbons.

At the C2 carbon: The substituents are a fluorine atom and a 3,3-diethoxyhexyl group. Fluorine (atomic number 9) has a higher priority than the carbon atom of the alkyl group (atomic number 6).

At the C1 carbon: The substituents are two hydrogen atoms. Since both substituents are identical, E/Z isomerism is not possible for this specific molecule as drawn (this compound).

However, if we consider a related hypothetical compound, 1,2-difluoro-3,3-diethoxyhex-1-ene , where one of the hydrogens on C1 is replaced by a fluorine atom, we can illustrate the principles of E/Z isomerism.

At the C2 carbon: The substituents are a fluorine atom and the 3,3-diethoxyhexyl group. Fluorine has a higher priority.

At the C1 carbon: The substituents are a fluorine atom and a hydrogen atom. Fluorine has a higher priority than hydrogen.

If the two higher-priority groups (fluorine on C1 and fluorine on C2) are on the same side of the double bond, the isomer is designated as (Z). If they are on opposite sides, it is the (E) isomer.

Illustrative Cahn-Ingold-Prelog Priorities for E/Z Isomerism in a Hypothetical Fluoroalkene.
Alkene CarbonSubstituent 1Priority of Substituent 1Substituent 2Priority of Substituent 2
C1-FHigh-HLow
C2-FHigh-C(CH2CH3)2(CH2)2CH3Low

The relative stability of the E and Z isomers of a fluoroalkene can be influenced by a variety of factors, including steric hindrance and electronic effects. Generally, the isomer with the larger, bulkier groups on opposite sides of the double bond (E isomer) is sterically favored and thus more stable. However, electronic interactions involving the fluorine atom can sometimes favor the Z isomer.

Conformational Preferences and Rotational Barriers of the Hexane (B92381) Chain and Diethoxy Substituents.

The hexane chain can adopt several conformations, with the most stable being the anti-periplanar arrangement where the carbon backbone is in a staggered, zigzag conformation to minimize steric strain. Rotational barriers exist for the interconversion between different conformers, such as the energy required to move from a staggered to an eclipsed conformation. For a simple alkane like butane, the energy difference between the anti and gauche conformations is approximately 3.8 kJ/mol, while the barrier to rotation through the eclipsed state is significantly higher. maricopa.edu

The diethoxy groups, attached to a quaternary carbon (C3), also exhibit conformational flexibility due to rotation around the C-O bonds. The preferred conformation will seek to minimize steric interactions between the two ethyl groups and between the ethyl groups and the rest of the molecule. The presence of lone pairs of electrons on the oxygen atoms also influences the conformational energetics. Computational studies on similar ethers and acetals can provide insight into the likely rotational barriers and preferred dihedral angles.

Hypothetical Rotational Energy Barriers for Key Bonds in this compound. (Illustrative Data)
BondType of RotationEstimated Energy Barrier (kJ/mol)
C3-C4 (in hexane chain)Gauche to Anti~3-5
C-O (in diethoxy group)Staggered to Eclipsed~6-8
C2-C3Rotation of fluoroalkene relative to the substituted carbon~10-15

Note: This data is illustrative and based on values for similar structural motifs. Actual experimental values may vary.

Diastereoselective Induction and Control in Reactions Involving the Compound as a Substrate.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving this compound as a substrate, the existing stereocenters and the geometry of the fluoroalkene can influence the stereochemical outcome of newly formed stereocenters. The fluorine atom, being highly electronegative, can exert significant electronic and steric effects, guiding the approach of reagents. nih.govacs.org

For instance, in a hydroalkylation reaction, the addition of an alkyl group across the double bond could lead to the formation of new chiral centers. The facial selectivity of the reaction (i.e., whether the reagent adds to the Re or Si face of the double bond) would be influenced by the steric bulk of the diethoxyhexyl group and the electronic nature of the fluorine atom. acs.org This can lead to a high degree of diastereomeric excess (d.e.), where one diastereomer is formed in much greater quantity than the other.

Illustrative Examples of Potential Diastereoselective Reactions with Fluoroalkenes.
Reaction TypeReagentPotential for Diastereoselective ControlInfluencing Factors
Catalytic Asymmetric HydrogenationH2, Chiral CatalystHighChiral ligand, steric hindrance from the diethoxy group
Epoxidationm-CPBAModerate to HighDirecting effect of the fluorine or oxygen atoms
Diels-Alder CycloadditionDieneHighElectronic effects of the fluorine, endo/exo preference

The ability to control the stereochemical outcome of reactions is of paramount importance in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired activity.

Advanced Spectroscopic and Structural Elucidation Studies of 3,3 Diethoxy 2 Fluorohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Configurational Assignments:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton, proton environments, and the presence of other NMR-active nuclei like fluorine.

High-Resolution ¹H and ¹³C NMR for Carbon Skeleton and Proton Environments

High-resolution ¹H and ¹³C NMR spectra are fundamental for defining the primary structure of 3,3-Diethoxy-2-fluorohex-1-ene.

¹³C NMR: The ¹³C NMR spectrum will provide direct information about the carbon framework. bhu.ac.in The carbon atoms of the double bond (C-1 and C-2) will resonate in the olefinic region. C-2 will show a large one-bond coupling constant with the fluorine atom (¹JC-F). C-1 and C-3 will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively. The quaternary carbon C-3, bonded to two oxygen atoms, a fluorine-bearing carbon, and a propyl group, will appear in a specific region of the spectrum. The carbons of the ethoxy and propyl groups will have characteristic chemical shifts. bhu.ac.insigmaaldrich.com

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Predicted C-F Coupling (Hz)
=CH₂ (H-1a, H-1b)4.5 - 5.5dd, ddd~100-115 (C-1)²J ≈ 15-30
C-F (C-2)--~150-165 (C-2)¹J ≈ 240-280
C(OR)₂ (C-3)--~100-110 (C-3)³J ≈ 5-15
-CH₂-CH₂-CH₃ (C-4)1.4 - 1.7m~30-40 (C-4)
-CH₂-CH₂-CH₃ (C-5)1.2 - 1.5m~15-25 (C-5)
-CH₂-CH₂-CH₃ (C-6)0.8 - 1.0t~10-15 (C-6)
-OCH₂CH₃3.4 - 3.8m~60-70
-OCH₂CH₃1.1 - 1.3t~15

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environments and Coupling Analysis

¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to a doubly bonded carbon. alfa-chemistry.com This signal will be split into a multiplet due to coupling with the two geminal vinyl protons (²JF-H) and potentially longer-range coupling with protons of the propyl and ethoxy groups. wikipedia.org

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. researchgate.net

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between the vinyl protons and confirming the spin systems within the propyl and ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This would be vital to connect the different fragments of the molecule, for example, showing correlations from the vinyl protons to C-3, and from the ethoxy protons to the ethoxy carbons and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of nuclei. This could help in determining the preferred conformation of the molecule, for instance, the spatial relationship between the vinyl protons and the substituents at C-3.

Infrared (IR) and Raman Spectroscopy for Characterization of Functional Groups and Vibrational Modes

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent band corresponding to the C=C stretching vibration of the alkene would be observed around 1650-1680 cm⁻¹. The C-F bond stretch would give a strong absorption in the region of 1000-1100 cm⁻¹. The C-O stretching vibrations of the diethyl acetal (B89532) group would appear as strong bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. americanpharmaceuticalreview.com C-H stretching vibrations for the sp² and sp³ hybridized carbons would be seen above and below 3000 cm⁻¹, respectively. scifiniti.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. nih.gov The C=C stretch is often a strong and sharp band in the Raman spectrum. The symmetric C-O-C stretching of the acetal group might also be more prominent in the Raman spectrum compared to the IR.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=CStretch1650 - 1680 (medium)1650 - 1680 (strong)
C-FStretch1000 - 1100 (strong)Weak
C-O (Acetal)Stretch1050 - 1150 (strong, multiple bands)Medium
=C-HStretch3010 - 3095 (medium)Medium
C-H (Alkyl)Stretch2850 - 2960 (strong)Strong

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental formula (C₁₀H₁₉FO₂). The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of an ethoxy group (-OC₂H₅) or an ethanol (B145695) molecule (HOC₂H₅) from the molecular ion. Cleavage of the propyl chain is also a probable fragmentation route.

X-ray Crystallography of Crystalline Derivatives for Definitive Solid-State Structural Analysis

Since this compound is likely a liquid at room temperature, X-ray crystallography would require the preparation of a suitable crystalline derivative. researchgate.net If a crystalline derivative could be formed, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This would confirm the connectivity and provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of its stereochemistry.

Computational and Theoretical Investigations of 3,3 Diethoxy 2 Fluorohex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction:

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. ucl.ac.ukchemscene.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. For 3,3-diethoxy-2-fluorohex-1-ene, the geometry would be optimized to find the lowest energy conformation, considering the rotational freedom of the ethyl and hexyl chains.

DFT studies on similar fluoroalkenes have shown that the introduction of a fluorine atom significantly influences the electronic distribution and geometry of the molecule. beilstein-journals.orgnih.gov The high electronegativity of fluorine polarizes the C-F bond, which in turn can affect the bond lengths and angles of the entire molecule. alfa-chemistry.com In the case of this compound, the interaction between the fluorine atom and the adjacent diethoxy groups would be of particular interest, as it could lead to specific conformational preferences.

A hypothetical DFT study on this compound would likely involve the use of a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the electron correlation and dispersion forces, which are crucial for the flexible alkoxy groups. The calculated ground state energy would provide a basis for determining the molecule's stability.

Table 1: Hypothetical DFT Calculated Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Fluoroethene wikipedia.org3,3-Diethoxyprop-1-ene nist.gov
Formula C10H19FO2C2H3FC7H14O2
Molecular Weight ( g/mol ) 190.2646.04130.18
Dipole Moment (Debye) ~2.0 - 3.01.4Not available
Calculated Enthalpy of Formation (kJ/mol) Not availableNot availableNot available

Note: The values for this compound are predictive and would require specific calculations to be confirmed.

DFT is also a key method for mapping out the energy landscape of chemical reactions, including the identification of transition states and the calculation of activation barriers. For this compound, several reaction types could be investigated.

One important area of study would be electrophilic addition to the double bond. The fluorine atom and the diethoxy groups would exert significant electronic effects on the double bond, influencing the regioselectivity and stereoselectivity of such reactions. DFT calculations on the addition of various electrophiles (e.g., H+, Br+) would reveal the structures of the intermediate carbocations and the transition states leading to them. Studies on substituted ethenes have demonstrated that electron-donating or -withdrawing groups have a profound impact on activation energies. researchgate.net

Another area of interest is the potential for elimination reactions, such as the loss of an ethoxy group or hydrogen fluoride (B91410). The stability of the resulting intermediates and the energy barriers for these processes could be effectively modeled. DFT studies on the C-F bond activation in fluoroalkenes have shown that this bond is generally strong, but its reactivity can be modulated by the molecular environment and the presence of catalysts. ucl.ac.ukacs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions.

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. ebsco.comnih.gov An MD simulation of this compound would reveal the accessible conformations of the flexible ethyl and hexyl chains and the interactions between different parts of the molecule.

The simulation would likely show a complex conformational landscape due to the numerous rotatable bonds. The diethoxy groups, in particular, can adopt various orientations relative to the fluoroalkene core. These conformational changes would be influenced by steric hindrance and intramolecular non-covalent interactions, such as hydrogen bonding between the oxygen atoms of the ethoxy groups and nearby hydrogen atoms.

Furthermore, MD simulations of multiple molecules would allow for the study of intermolecular interactions. These simulations could predict how molecules of this compound pack in the liquid or solid state and would provide information on bulk properties like density and viscosity. The polar C-F bond and the ether linkages would be expected to play a significant role in governing these intermolecular forces. While specific MD studies on this molecule are lacking, research on fluorinated polymers and other organic molecules demonstrates the power of this technique in understanding material properties. nih.govmdpi.com

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Property Predictions.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate data, especially when combined with high-level correlation methods like Coupled Cluster (CC) theory. diva-portal.org These methods are particularly valuable for predicting thermochemical properties such as enthalpies of formation and for simulating spectroscopic data.

For this compound, high-level ab initio calculations could be used to obtain a very accurate value for its enthalpy of formation. Such calculations on a range of fluorinated compounds have been shown to be in good agreement with experimental data where available. nih.gov

In terms of spectroscopy, ab initio methods can predict vibrational frequencies (for IR and Raman spectra), NMR chemical shifts, and electronic excitation energies (for UV-Vis spectra). For instance, calculations of the vibrational frequencies would help in the interpretation of the experimental IR spectrum, allowing for the assignment of specific peaks to the vibrations of the C-F bond, the C=C double bond, and the C-O bonds of the ethoxy groups. Studies on fluoroethenes have successfully used these methods to interpret their X-ray absorption spectra. diva-portal.org

Analysis of C-F Bond Properties and Non-Covalent Interactions, including Hydrogen Bonding Characteristics within the Molecular Framework.

Theoretical calculations can provide detailed information about the C-F bond, including its length, vibrational frequency, and the partial atomic charges on the carbon and fluorine atoms. The high electronegativity of fluorine creates a significant bond dipole, which can influence the reactivity of adjacent functional groups.

Non-covalent interactions involving the fluorine atom are also an important area of study. While fluorine is a weak hydrogen bond acceptor, C-F···H-C interactions can occur and influence molecular conformation. science.gov In this compound, there is the potential for intramolecular hydrogen bonding between the fluorine atom and hydrogens on the ethoxy or hexyl groups, as well as between the oxygen atoms of the ethoxy groups and hydrogen atoms. Computational analysis can identify these interactions and quantify their strength, providing a deeper understanding of the molecule's preferred three-dimensional structure.

Potential Applications and Role in Advanced Organic Synthesis

Utilization of 3,3-Diethoxy-2-fluorohex-1-ene as a Synthetic Building Block for Complex Architectures

Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. nih.gov As a fluorinated building block, this compound could serve as a precursor for introducing a fluorinated six-carbon unit into more complex molecular scaffolds. The diethoxy groups can be hydrolyzed to reveal a ketone, providing a handle for a wide range of subsequent chemical transformations.

Precursor for the Stereocontrolled Synthesis of Fluorinated Heterocycles and Carbocycles

The stereoselective synthesis of fluorinated carbo- and heterocyclic compounds is a significant area of research. europa.eunih.gov While no specific examples involving this compound have been found, compounds with similar vinyl ether functionalities are known to participate in various cyclization reactions. mdpi.comacs.org The fluorine atom can influence the stereochemical outcome of these reactions, making such building blocks valuable for creating stereochemically defined fluorinated rings. nih.gov

Participation in Annulation and Cycloaddition Reactions, such as [4+2] Cycloadditions

Vinyl ethers are known to participate in cycloaddition reactions, including [4+2] cycloadditions (Diels-Alder reactions), where they can act as the dienophile. koyauniversity.org The presence of a fluorine atom on the double bond can significantly affect the reactivity and regioselectivity of these reactions. koyauniversity.org Annulation reactions, which involve the formation of a new ring onto an existing one, are another potential application for a molecule with the diverse functionality of this compound. ias.ac.in

A generalized scheme for a [4+2] cycloaddition is shown below:

Reactant 1 (Diene)Reactant 2 (Dienophile)Product (Cycloadduct)
A conjugated dieneThis compoundA fluorinated cyclohexene (B86901) derivative

Exploration of the Compound as a Synthon for the Generation of Diverse Functionalized Molecules

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound can be viewed as a synthon for a variety of functionalized structures. For instance, the vinyl fluoride (B91410) can be a precursor to other functional groups through nucleophilic substitution or cross-coupling reactions. beilstein-journals.org The acetal (B89532) can be deprotected to a ketone, which can then undergo reactions such as aldol (B89426) condensations, Wittig reactions, or Baeyer-Villiger oxidations to generate a wide array of more complex molecules.

Future Research Directions and Emerging Challenges in the Study of 3,3 Diethoxy 2 Fluorohex 1 Ene

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of complex organofluorine compounds often involves multi-step processes that can be resource-intensive and generate significant waste. A primary challenge in the study of 3,3-diethoxy-2-fluorohex-1-ene will be the development of green and efficient synthetic routes.

Current Landscape and Future Directions:

Traditional methods for creating carbon-fluorine bonds can sometimes lack efficiency and environmental friendliness. google.com Future research should focus on developing synthetic pathways that adhere to the principles of green chemistry, such as using less hazardous reagents and minimizing waste. fluoropolymerpartnership.com The concept of atom economy, which emphasizes the incorporation of all starting materials into the final product, will be a crucial metric for evaluating the sustainability of new synthetic methods. fluoropolymerpartnership.com

For a molecule like this compound, this could involve:

Catalytic Approaches: Exploring catalytic methods that reduce the need for stoichiometric reagents. This includes the use of transition-metal catalysts, organocatalysts, or even photocatalysts to facilitate the key bond-forming reactions. wikipedia.org

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel, thereby reducing solvent usage and purification steps.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to decrease the reliance on petrochemicals.

Data on Atom-Economical Reactions:

Reaction TypeDescriptionPotential for Sustainability
Addition Reactions Reactions where two or more molecules combine to form a larger one without the loss of any atoms.High atom economy as all atoms from the reactants are incorporated into the product.
Rearrangement Reactions Isomerization processes where the atoms of a molecule are rearranged to form a new isomer.100% atom economy as no atoms are lost.
Catalytic Cycloadditions The formation of a cyclic product from two or more unsaturated molecules in the presence of a catalyst.Can achieve high atom economy and stereoselectivity.

The development of such sustainable pathways will not only make the synthesis of this compound more environmentally benign but could also provide methodologies applicable to a broader range of functionalized fluoroalkenes.

Exploration of Novel Catalytic Systems for Transformations of the Compound

The reactivity of the fluoroalkene and acetal (B89532) groups in this compound opens up possibilities for a variety of catalytic transformations. A significant area of future research will be the discovery and development of novel catalytic systems that can selectively act on one or both of these functionalities.

Homogeneous and Heterogeneous Catalysis:

Both homogeneous and heterogeneous catalysts offer distinct advantages. Homogeneous catalysts, which exist in the same phase as the reactants, often provide high activity and selectivity. 20.210.105 In contrast, heterogeneous catalysts, which are in a different phase, are more easily separated from the reaction mixture and recycled. fluoropolymerpartnership.com20.210.105

Potential Catalytic Transformations:

Transition Metal Catalysis: Transition metals such as palladium, nickel, copper, and gold are known to catalyze a wide range of reactions involving alkenes, including cross-coupling, hydrogenation, and hydrofunctionalization. google.comalfa-chemistry.com Research could focus on developing catalysts that can, for example, selectively perform a Suzuki or Sonogashira coupling at the carbon-fluorine bond or the vinylic C-H bond of the fluoroalkene moiety.

Photocatalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. researchgate.net Photocatalytic systems could be developed to enable novel transformations of this compound, such as radical additions or cycloadditions. wikipedia.orgrsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. While the enzymatic formation of carbon-fluorine bonds is rare in nature, some enzymes have been shown to mediate C-F bond cleavage. diva-portal.orgrsc.org Future research could explore the potential of engineered enzymes for the selective synthesis or modification of this compound.

Comparison of Catalytic Systems:

Catalyst TypeAdvantagesChallenges
Homogeneous High activity and selectivity, well-defined active sites. 20.210.105Difficult to separate from products, challenges in catalyst recycling. fluoropolymerpartnership.com20.210.105
Heterogeneous Easy separation and recycling, often more stable under harsh conditions. fluoropolymerpartnership.com20.210.105Lower activity and selectivity compared to homogeneous counterparts, less defined active sites. fluoropolymerpartnership.com
Photocatalysts Mild reaction conditions, use of renewable energy (light), high selectivity. researchgate.netCan require specialized equipment, potential for side reactions.
Biocatalysts High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally friendly.Limited to specific substrates and reaction types, potential for enzyme denaturation.

The discovery of new catalytic systems will be essential for unlocking the full synthetic potential of this compound and enabling its use as a versatile building block in organic synthesis.

Investigation into the Reactivity in Complex Biological Milieus

Understanding the behavior of this compound in complex biological environments, such as cellular media or in the presence of biomolecules, is crucial for assessing its potential applications in chemical biology and for understanding its metabolic fate. It is important to note that these investigations would not focus on direct biological activity or clinical trials.

Stability of Functional Groups:

The stability of the fluoroalkene and acetal moieties will be a key determinant of the compound's behavior in a biological setting.

Fluoroalkenes: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to organofluorine compounds. alfa-chemistry.com Fluoroalkenes are sometimes used as isosteres for amide bonds in peptidomimetics, suggesting a degree of stability towards enzymatic hydrolysis. rsc.orgresearchgate.net

Acetals: Acetals are known to be stable in neutral to strongly basic conditions. diva-portal.orgresearchgate.netfluoropolymers.eu However, they are susceptible to hydrolysis under acidic conditions. diva-portal.org This pH-dependent stability could be a key feature of this compound's reactivity in biological systems, where different compartments can have varying pH levels.

Potential Interactions and Transformations:

Enzymatic Metabolism: While the C-F bond is generally resistant to cleavage, some cytochrome P450 enzymes have been shown to catalyze the defluorination of certain aromatic compounds. nih.gov It would be of interest to investigate whether similar enzymatic processes could act on the fluoroalkene moiety of this compound.

Non-Enzymatic Reactions: The reactivity of the fluoroalkene towards nucleophilic addition could be relevant in a biological context, where nucleophiles such as thiols (from cysteine residues in proteins) are abundant.

Hydrolytic Stability of the Acetal: The rate of hydrolysis of the diethoxy acetal group under physiologically relevant pH conditions would be an important parameter to determine. This could be studied in buffered solutions that mimic different biological compartments.

Future research in this area would provide valuable insights into the chemical biology of this unique class of hybrid molecules and could inform the design of related compounds with specific stability profiles.

Potential as a Modular Component in Polymer Science or Material Design

The presence of a polymerizable vinyl group in this compound suggests its potential use as a monomer for the synthesis of novel fluorinated polymers. The incorporation of both a fluoroalkene and an acetal group into a polymer backbone or as side chains could lead to materials with unique and tunable properties.

Fluoropolymers:

Fluoropolymers are known for their excellent thermal stability, chemical resistance, and low surface energy. wikipedia.orgnih.govsigmaaldrich.com These properties are a direct result of the strong carbon-fluorine bonds. wikipedia.org Common examples of fluoropolymers include polytetrafluoroethylene (Teflon). wikipedia.org

Acetal-Containing Polymers:

Polymers containing acetal linkages have been explored for various applications, particularly in the biomedical field. The pH-sensitive nature of the acetal bond makes these polymers useful for creating drug delivery systems that release their cargo in acidic environments, such as those found in tumor tissues or within cellular endosomes. researchgate.netdiva-portal.orgnih.gov

Hypothetical Polymers from this compound:

By polymerizing this compound, it may be possible to create polymers with a combination of the properties of both fluoropolymers and acetal-containing polymers.

Polymer Architecture: The monomer could be homopolymerized or copolymerized with other monomers to create a variety of polymer architectures, including linear polymers, branched polymers, or cross-linked networks. The fluoroalkene and acetal functionalities would likely be present as pendant groups on the polymer backbone.

Potential Properties: The resulting polymer could exhibit properties such as:

Hydrophobicity and Oleophobicity: Due to the presence of the fluorinated side chains.

Chemical Resistance: A characteristic feature of fluoropolymers.

pH-Responsiveness: The acetal groups could be hydrolyzed under acidic conditions, leading to changes in the polymer's solubility, structure, or even degradation.

Tunable Surface Properties: The combination of fluorine and oxygen-containing groups could lead to interesting surface properties, such as controlled wettability.

Challenges and Future Work:

A key challenge will be to find suitable polymerization methods that are compatible with both the fluoroalkene and the acetal functionalities. Radical polymerization is a common method for polymerizing vinyl monomers, and its compatibility with the target monomer would need to be investigated. Subsequent research could focus on characterizing the physical and chemical properties of these novel polymers and exploring their potential applications in areas such as coatings, membranes, and smart materials.

Addressing Fundamental Questions Regarding the Stability and Reactivity of Highly Substituted Fluoroalkene-Acetal Hybrids

Electronic Effects:

The fluorine atom is highly electronegative and can exert a strong electron-withdrawing inductive effect. This can influence the electron density of the adjacent double bond, making it more susceptible to nucleophilic attack. The diethoxy acetal group, on the other hand, contains oxygen atoms with lone pairs of electrons that can participate in resonance, potentially donating electron density. Understanding the balance of these electronic effects will be crucial for predicting the reactivity of the molecule.

Steric Hindrance:

The presence of the relatively bulky diethoxy acetal group adjacent to the fluoroalkene could provide steric hindrance, influencing the approach of reagents to the double bond. This could affect the regioselectivity and stereoselectivity of reactions involving the fluoroalkene.

Key Research Questions:

Conformational Preferences: What are the preferred conformations of this compound? How does the interaction between the fluoroalkene and acetal groups influence the rotational barriers around the single bonds?

Reactivity of the Fluoroalkene: How does the presence of the acetal group affect the reactivity of the fluoroalkene towards electrophilic and nucleophilic reagents? Does it enhance or diminish the susceptibility of the double bond to addition reactions?

Stability of the Acetal: Does the electron-withdrawing nature of the fluoroalkene influence the stability of the acetal towards hydrolysis?

Through-Space Interactions: Are there any significant through-space interactions between the fluorine atom and the oxygen atoms of the acetal that could affect the molecule's properties?

Answering these fundamental questions will require a combination of experimental studies, including kinetic measurements and product analysis, as well as computational modeling to probe the electronic structure and reaction mechanisms. The insights gained from such studies will not only advance our understanding of this specific molecule but will also contribute to the broader field of physical organic chemistry and the design of new functional molecules with tailored reactivity.

Q & A

Q. What statistical approaches validate the catalytic efficiency of this compound in cross-coupling reactions?

  • Answer : Time-resolved kinetic profiling (e.g., pseudo-first-order rate constants) combined with ANOVA analysis of triplicate trials identifies outliers. For heterogeneous catalysis (e.g., Pd/C), turnover frequency (TOF) calculations and Arrhenius plots (ln(k) vs. 1/T) distinguish thermal activation from catalyst poisoning. Reporting confidence intervals (95% CI) and effect sizes (Cohen’s d) ensures robust comparison with literature precedents .

Safety and Compliance

Q. What are the best practices for disposing of waste containing this compound?

  • Answer : Fluorinated organic waste must be segregated and treated via high-temperature incineration (>1100°C) with alkaline scrubbers to neutralize HF byproducts. Lab-scale neutralization with calcium hydroxide slurry (1:2 v/v) prior to disposal reduces acute toxicity. Compliance with EPA guidelines (40 CFR Part 261) and institutional EH&S protocols is mandatory, particularly for occupational exposure limits (OELs) to volatile fluorocarbons .

Future Research Directions

Q. What unexplored applications of this compound exist in materials science?

  • Answer : The compound’s fluoroalkene group is a potential monomer for synthesizing fluorinated polymers with low dielectric constants, relevant to microelectronics. Pilot studies should focus on radical polymerization initiators (e.g., AIBN) and copolymerization with ethylene or styrene derivatives. Thermal stability and glass transition temperatures (TgT_g) of resultant polymers should be characterized via DSC and TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.